molecular formula C25H24N4O2 B11502209 N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11502209
M. Wt: 412.5 g/mol
InChI Key: PSWSSZPBBIFOOI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes under mild conditions using sodium metabisulphite as an oxidation agent . The reaction is carried out in a mixture of solvents, and the product is purified using hexane and water washes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NBS/AIBN in CCl4 under reflux.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (e.g., Br2) and alkylating agents (e.g., methyl iodide) in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated intermediates, while reduction may produce the corresponding alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with nucleotides and biopolymers, which allows it to exert its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to inhibit key enzymes and disrupt cellular processes in pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its complex structure, which combines the benzimidazole and furan moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H24N4O2/c1-14-9-11-18(15(2)13-14)27-24(30)22-17(4)26-25-28-19-7-5-6-8-20(19)29(25)23(22)21-12-10-16(3)31-21/h5-13,23H,1-4H3,(H,26,28)(H,27,30)

InChI Key

PSWSSZPBBIFOOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(O5)C)C)C

Origin of Product

United States

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